molecular formula C18H18N2O3S2 B2823016 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-16-7

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2823016
M. Wt: 374.47
InChI Key: NZJZFNWIFOSCNG-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . This compound combines thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide groups . The specific synthesis process and yield for this compound are not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Photodynamic Therapy

  • The study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

  • Research by Röver et al. (1997) involved the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition in vitro, suggesting their usefulness in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Antiviral Agents

  • Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in various organs (Küçükgüzel et al., 2013).

DNA Binding and Catalytic Activities

  • A study by El-Sonbati et al. (2015) focused on synthesizing new azo dye ligands containing benzenesulfonamide and their Ru(III) complexes. These complexes showed potential in calf thymus DNA binding and could act as catalysts for specific chemical reactions, indicating their applicability in biochemical research (El-Sonbati et al., 2015).

Anticancer Activity

  • Research by Tsai et al. (2016) on aminothiazole-paeonol derivatives, including N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-benzenesulfonamides, showed significant anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cells. These compounds demonstrated higher potency and lower cytotoxicity compared to traditional treatments like 5-fluorouracil (Tsai et al., 2016).

Antiproliferative Agents

  • Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives with potential as antiproliferative agents. Their in vitro activity against various cancer cell lines indicated their potential in developing new anticancer drugs (Motavallizadeh et al., 2014).

Anticonvulsant Agents

  • A study by Farag et al. (2012) involved the synthesis of azoles incorporating a sulfonamide moiety, showing potential as anticonvulsant agents. Some synthesized compounds provided significant protection against picrotoxin-induced convulsion (Farag et al., 2012).

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-23-16-9-7-14(8-10-16)18-20-15(13-24-18)11-12-19-25(21,22)17-5-3-2-4-6-17/h2-10,13,19H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJZFNWIFOSCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

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